molecular formula C25H31N7O2S B13832444 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide

Cat. No.: B13832444
M. Wt: 493.6 g/mol
InChI Key: MUQLMPJOQLWRAL-HFMPRLQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thieno[3,4-d]imidazole core with an acridine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme interactions and protein functions. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,4-d]imidazole core and the acridine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. This interaction can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Compared to other similar compounds, 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide stands out due to its unique combination of a thieno[3,4-d]imidazole core and an acridine moiety. Similar compounds include biotin ethyl ester and ethyl 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate, which share structural similarities but differ in their specific functional groups and applications .

Properties

Molecular Formula

C25H31N7O2S

Molecular Weight

493.6 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide

InChI

InChI=1S/C25H31N7O2S/c26-14-5-7-18-16(11-14)23(17-12-15(27)6-8-19(17)30-18)29-10-9-28-22(33)4-2-1-3-21-24-20(13-35-21)31-25(34)32-24/h5-8,11-12,20-21,24H,1-4,9-10,13,26-27H2,(H,28,33)(H,29,30)(H2,31,32,34)/t20-,21-,24-/m0/s1

InChI Key

MUQLMPJOQLWRAL-HFMPRLQTSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC3=C4C=C(C=CC4=NC5=C3C=C(C=C5)N)N)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCNC3=C4C=C(C=CC4=NC5=C3C=C(C=C5)N)N)NC(=O)N2

Origin of Product

United States

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